CLP257
CLP257
CLP257 is a selective KCC2 K+-Cl- cotransporter activator.
Brand Name:
Vulcanchem
CAS No.:
1181081-71-9
VCID:
VC0524079
InChI:
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7-
SMILES:
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2
Molecular Formula:
C14H14FN3O2S
Molecular Weight:
307.3434
CLP257
CAS No.: 1181081-71-9
Inhibitors
VCID: VC0524079
Molecular Formula: C14H14FN3O2S
Molecular Weight: 307.3434
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1181081-71-9 |
---|---|
Product Name | CLP257 |
Molecular Formula | C14H14FN3O2S |
Molecular Weight | 307.3434 |
IUPAC Name | (5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Standard InChIKey | SKCADXVKQRCWTR-GHXNOFRVSA-N |
SMILES | C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Appearance | Solid powder |
Description | CLP257 is a selective KCC2 K+-Cl- cotransporter activator. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CLP 257; CLP-257; CLP257 |
Reference | 1: Gagnon M, Bergeron MJ, Perez-Sanchez J, Plasencia-Fernández I, Lorenzo LE, Godin AG, Castonguay A, Bonin RP, De Koninck Y. Reply to The small molecule CLP257 does not modify activity of the K(+)-Cl(-) co-transporter KCC2 but does potentiate GABA(A) receptor activity. Nat Med. 2017 Dec 7;23(12):1396-1398. doi: 10.1038/nm.4449. PubMed PMID: 29216044. 2: Cardarelli RA, Jones K, Pisella LI, Wobst HJ, McWilliams LJ, Sharpe PM, Burnham MP, Baker DJ, Chudotvorova I, Guyot J, Silayeva L, Morrow DH, Dekker N, Zicha S, Davies PA, Holenz J, Duggan ME, Dunlop J, Mather RJ, Wang Q, Medina I, Brandon NJ, Deeb TZ, Moss SJ. The small molecule CLP257 does not modify activity of the K(+)-Cl(-) co-transporter KCC2 but does potentiate GABA(A) receptor activity. Nat Med. 2017 Dec 7;23(12):1394-1396. doi: 10.1038/nm.4442. PubMed PMID: 29216042. 3: Ferrini F, Lorenzo LE, Godin AG, Quang ML, De Koninck Y. Enhancing KCC2 function counteracts morphine-induced hyperalgesia. Sci Rep. 2017 Jun 20;7(1):3870. doi: 10.1038/s41598-017-04209-3. PubMed PMID: 28634406; PubMed Central PMCID: PMC5478677. 4: Hamidi S, Avoli M. KCC2 function modulates in vitro ictogenesis. Neurobiol Dis. 2015 Jul;79:51-8. doi: 10.1016/j.nbd.2015.04.006. Epub 2015 Apr 26. PubMed PMID: 25926348; PubMed Central PMCID: PMC4880462. 5: Bergeron MJ, Castonguay A, De Koninck Y. [KCC2: a new therapeutical target for the treatment of neurological diseases]. Med Sci (Paris). 2014 May;30(5):514-7. doi: 10.1051/medsci/20143005013. Epub 2014 Jun 13. French. PubMed PMID: 24939537. 6: Gagnon M, Bergeron MJ, Lavertu G, Castonguay A, Tripathy S, Bonin RP, Perez-Sanchez J, Boudreau D, Wang B, Dumas L, Valade I, Bachand K, Jacob-Wagner M, Tardif C, Kianicka I, Isenring P, Attardo G, Coull JA, De Koninck Y. Chloride extrusion enhancers as novel therapeutics for neurological diseases. Nat Med. 2013 Nov;19(11):1524-8. doi: 10.1038/nm.3356. Epub 2013 Oct 6. PubMed PMID: 24097188; PubMed Central PMCID: PMC4005788. |
PubChem Compound | 44188931 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume